garsubellin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

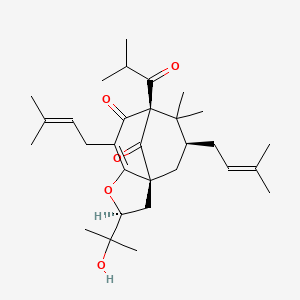

garsubellin A is a natural product found in Garcinia subelliptica with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Choline Acetyltransferase Induction

Garsubellin A is primarily recognized for its ability to enhance the activity of choline acetyltransferase (ChAT), an enzyme crucial for synthesizing acetylcholine, a neurotransmitter involved in memory and learning. Research indicates that this compound can increase ChAT levels by approximately 154% in rat septal neurons at a concentration of 10 µM, making it a candidate for addressing cholinergic deficits associated with Alzheimer's disease .

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit β-glucuronidase and histamine release with an IC50 of 15.6 µM, suggesting potential applications in treating inflammatory conditions . This dual action—enhancing cholinergic function while mitigating inflammation—positions this compound as a promising compound for multifaceted therapeutic strategies.

Synthetic Strategies

The synthesis of this compound has been a focal point for many research groups due to its complex structure and biological significance. Various synthetic routes have been developed to produce both the natural (-)-garsubellin A and its unnatural (+)-antipode.

Total Synthesis Approaches

- Enantioselective Total Synthesis : The first enantioselective total synthesis was reported utilizing a twelve-step process that involved stereoselective construction of a cyclohexanone framework and double conjugate addition . This method allowed for the generation of both enantiomers for biological evaluation.

- Programmable Meroterpene Synthesis : Another approach described a ten-step total synthesis that emphasizes a programmable assembly process involving minimal chemical transformations . This strategy highlights the versatility in synthesizing diverse meroterpene chemotypes.

- Stereoselective Construction : Earlier methods focused on constructing a bicyclo[3.3.1]nonane derivative through regioselective reactions, which are crucial for achieving the desired stereochemistry necessary for biological activity .

Case Studies and Research Findings

Several studies have documented the synthetic efforts and biological evaluations of this compound:

- Fukuyama et al. (1997) : The initial isolation and characterization of this compound were conducted, establishing its role as a ChAT enhancer .

- Jang et al. (2021) : This study provided an enantioselective total synthesis route, confirming the absolute stereostructure of this compound and further evaluating its biological activity against neurodegenerative models .

- Nature Communications (2020) : Highlighted advancements in synthetic methods that streamline the production of this compound, paving the way for future therapeutic explorations .

Summary Table of Key Findings

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| Fukuyama et al. | 1997 | Isolation | Identified as a ChAT enhancer with potential in Alzheimer's treatment |

| Jang et al. | 2021 | Synthesis | First enantioselective synthesis confirmed stereostructure |

| Nature Communications | 2020 | Synthetic Strategy | Developed programmable synthesis methods for diverse meroterpenes |

Análisis De Reacciones Químicas

Key Synthetic Strategies

Garsubellin A, a meroterpene with a bicyclo[3.3.1]nonane core, has been synthesized through multiple routes, each employing distinct chemical reactions to construct its complex structure. Below are the primary strategies and their associated reactions:

Cyclopropanation and Ring-Opening Approach

-

Intramolecular Cyclopropanation (IMCP): A three-step sequence involving IMCP to form the bicyclo[3.3.1]nonane skeleton. This step generates a strained cyclopropane ring, which is later opened regioselectively .

-

Germinal Dimethyl Group Formation: Achieved via chemoselective reduction and oxidation steps .

-

Epoxide-Opening Reaction: A regioselective epoxide-opening with a C3 ketone forms the fused tetrahydrofuran ring .

-

Cross Metathesis: Utilizes Grubbs II catalyst to install prenyl groups at C2 and C8 .

Conjugate Addition and Aldol Cyclization

-

Double Conjugate Addition: 1,2-Ethanedithiol adds across conjugated carbonyl groups, facilitating the construction of the bicyclo[3.3.1]nonane framework .

-

Aldol Cyclization: The 1,3-dithiolane intermediate undergoes aldol cyclization to form the core structure .

-

Epoxidation and THF Ring Fusion: Stereoselective epoxidation followed by a regioselective epoxide-opening reaction with a ketone forms the tetrahydrofuran ring .

Diketene Annulation and Palladium-Catalyzed Oxidation

-

Diketene Annulation: A tandem oxy-Cope/methylation reaction constructs the bicyclo[3.3.1]nonane core .

-

Wacker-Type Oxidation: A palladium-catalyzed oxidation forms the tetrahydrofuran ring .

-

Regioselective Prenyl Coupling: A novel reaction installs prenyl groups at specific positions .

Claisen Rearrangement and Ring-Closing Metathesis (RCM)

-

Claisen Rearrangement: Converts a vinylogous ester into a dienone intermediate .

-

RCM: Forms the bicyclo[3.3.1]nonane skeleton via irreversible bond formation .

-

Stille Coupling: Installs prenyl groups in the final stages .

Intramolecular Cyclopropanation (IMCP)

The IMCP reaction involves a [2+1] cycloaddition between a carbene intermediate and an alkene. This generates a cyclopropane ring, which is later opened via regioselective cleavage to form the bicyclo[3.3.1]nonane framework .

Mechanism:

-

Carbene Formation: A transition-metal catalyst (e.g., copper) facilitates the generation of a carbene from a diazocompound.

-

Cyclopropanation: The carbene reacts with a conjugated alkene to form the cyclopropane ring.

-

Ring Opening: Selective cleavage of the cyclopropane via nucleophilic attack forms the bicyclo core .

Conjugate Addition and Aldol Cyclization

The use of 1,2-ethanedithiol in a conjugate addition reaction facilitates the formation of a 1,3-dithiolane intermediate, which serves as a precursor for aldol cyclization.

Mechanism:

-

Conjugate Addition: The dithiol adds to a conjugated carbonyl system, forming a six-membered transition state.

-

Aldol Cyclization: The intermediate undergoes intramolecular aldol condensation to form the bicyclo[3.3.1]nonane skeleton .

Wacker-Type Oxidation

This palladium-catalyzed oxidation converts an alkene into a ketone, enabling the formation of the tetrahydrofuran ring.

Mechanism:

-

Alkene Activation: The alkene is activated by the palladium catalyst.

-

Oxidation: Water or an oxidizing agent introduces an oxygen atom, forming the ketone .

Comparative Analysis of Synthetic Routes

Research Findings and Implications

-

Stereocontrol: The synthesis reported in achieves high stereoselectivity via enantioselective IMCP using chiral catalysts, while relies on early-stage stereochemical control to dictate subsequent centers.

-

Efficiency: The 10-step synthesis in highlights a programmable approach, reducing redundancy in bond-forming steps.

-

Biological Relevance: this compound’s ability to enhance choline acetyltransferase activity underscores the importance of its synthesis for neurodegenerative disease research .

Propiedades

Fórmula molecular |

C30H44O5 |

|---|---|

Peso molecular |

484.7 g/mol |

Nombre IUPAC |

(1S,3S,8R,10S)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |

InChI |

InChI=1S/C30H44O5/c1-17(2)11-13-20-15-29-16-22(28(9,10)34)35-25(29)21(14-12-18(3)4)24(32)30(26(29)33,27(20,7)8)23(31)19(5)6/h11-12,19-20,22,34H,13-16H2,1-10H3/t20-,22-,29-,30-/m0/s1 |

Clave InChI |

UWZUPSXSBAFYHU-CZDCCFESSA-N |

SMILES isomérico |

CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H](C2(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C |

SMILES canónico |

CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C |

Sinónimos |

garsubellin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.